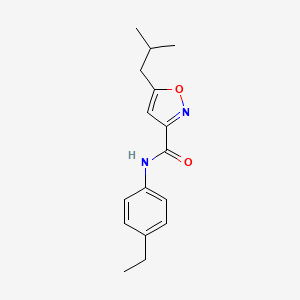
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as EMBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBT is a benzothiophene derivative that has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood. However, it has been suggested that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one inhibits the growth of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis in cancer cells. In addition, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its potential as an anticancer agent. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as an anticancer agent. However, one limitation of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a building block for the synthesis of organic semiconductors, and its potential as a hole-transporting material in organic electronics. Further research is also needed to fully understand the mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, and to investigate its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been synthesized through various methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 1-benzothiophene-3-carboxylic acid in the presence of a base catalyst. The Biginelli reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde, urea, and 1-benzothiophene-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 2-ethoxy-3-methoxybenzyl bromide with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
(2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-3-21-18-12(7-6-9-14(18)20-2)11-16-17(19)13-8-4-5-10-15(13)22-16/h4-11H,3H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJOPPCHIJDFT-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5907466.png)

![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)

![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)


![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907556.png)